Dithymoquinone

Toxicity Safety pharmacology Therapeutic index

Select Dithymoquinone (DTQ, Nigellone) for your research when a lower-toxicity quinone scaffold is critical. Unlike thymoquinone, DTQ retains full cytotoxicity in MDR cancer models (>10-fold resistance to doxorubicin/etoposide) and its activity is unaffected by P-gp modulators. It inhibits histamine release from mast cells but shows zero radical-scavenging activity, eliminating a confounding variable in redox-mechanism studies. This unique profile makes DTQ the rationally superior choice for preclinical oncology, anti-inflammatory, and mast-cell biology programs.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
CAS No. 39461-20-6
Cat. No. B1221258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithymoquinone
CAS39461-20-6
Synonymsdithymoquinone
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=O)C2(C(C1=O)C3(C2C(=O)C(=CC3=O)C(C)C)C)C
InChIInChI=1S/C20H24O4/c1-9(2)11-7-13(21)19(5)17(15(11)23)20(6)14(22)8-12(10(3)4)16(24)18(19)20/h7-10,17-18H,1-6H3
InChIKeyFPRGRROJPRIHJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dithymoquinone (CAS 39461-20-6): A Thymoquinone Dimer with Distinct Toxicity and Bioactivity Profile for Research Procurement


Dithymoquinone (nigellone, DTQ, CAS 39461-20-6) is a naturally occurring dimeric quinone derived from thymoquinone (TQ), both of which are bioactive constituents isolated from Nigella sativa L. (black cumin) seeds [1]. Chemically, it is a carbonyl polymer of thymoquinone, and the MeSH database explicitly notes that it is less toxic than thymoquinone while retaining the ability to inhibit histamine release from mast cells [2]. Structurally, dithymoquinone exists as a dimer formed via photo-dimerization or oxidation of thymoquinone, which fundamentally alters its redox properties and pharmacological profile compared to its monomeric counterpart [1].

Why Thymoquinone Cannot Be Substituted for Dithymoquinone: Critical Differentiators in Toxicity, Redox Behavior, and Antioxidant Profile


Despite both being Nigella sativa-derived quinones, dithymoquinone and thymoquinone exhibit fundamentally divergent pharmacological and physicochemical profiles that preclude interchangeable use in research or formulation. Dithymoquinone is reported to be less toxic than thymoquinone, a critical differentiation for applications where therapeutic index is paramount [1]. Furthermore, their electrochemical behaviors diverge markedly: dithymoquinone undergoes distinct redox processes in aprotic media with formation of a radical anion that undergoes rapid cleavage, whereas thymoquinone exhibits reduction potentials close to coenzyme Q and demonstrates H-atom donating capacity [2]. Most notably, the two compounds display opposite antioxidant profiles—thymoquinone shows measurable DPPH radical scavenging activity (IC50 = 170 μg/mL), while dithymoquinone exhibits no detectable effect in the same assay [3]. These molecular-level differences translate into distinct research utility and cannot be bridged by simple molar equivalence adjustments.

Quantitative Comparative Evidence: Dithymoquinone vs. Thymoquinone and In-Class Quinones


Reduced Intrinsic Toxicity: Dithymoquinone as a Lower-Toxicity Alternative to Thymoquinone

The MeSH (Medical Subject Headings) database maintained by the U.S. National Library of Medicine explicitly annotates dithymoquinone (nigellone) with the note: 'less toxic than thymoquinone' [1]. This represents a direct comparative toxicity assessment derived from the primary literature indexed by NLM.

Toxicity Safety pharmacology Therapeutic index

Preserved Cytotoxicity Against Multi-Drug Resistant Cancer Cells: Dithymoquinone and Thymoquinone Demonstrate Comparable Anti-Tumor Activity Without MDR Substrate Liability

In a direct head-to-head in vitro cytotoxicity study, both thymoquinone (TQ) and dithymoquinone (DIM) were assayed against multiple parental and multi-drug resistant (MDR) human tumor cell lines [1]. Both compounds exhibited cytotoxic activity across all tested cell lines with IC50 values ranging from 78 to 393 μM. Critically, both the parental cell lines and their corresponding MDR variants—which were over 10-fold more resistant to doxorubicin and etoposide—remained equally sensitive to TQ and DIM [1]. The MDR modulator quinine reversed resistance to standard agents by 6- to 16-fold but had no effect on TQ or DIM cytotoxicity, confirming neither compound is an MDR substrate [1]. This finding is corroborated by U.S. Patent 6,218,434, which claims the use of both compounds for treating parental and MDR human cancers [2].

Oncology Multi-drug resistance Cytotoxicity

Absence of Direct Radical Scavenging Activity: Dithymoquinone Shows No DPPH Scavenging Effect Unlike Thymoquinone and Thymohydroquinone

In a comparative in vitro antioxidant study evaluating three Nigella sativa seed quinones—dithymoquinone (1), thymohydroquinone (2), and thymoquinone (3)—using both DPPH and ORAC assays, dithymoquinone exhibited no detectable radical scavenging activity in either assay [1][2]. In contrast, thymohydroquinone showed potent DPPH scavenging (IC50 = 2.4 μg/mL) and high ORAC activity (2.60 Trolox equivalents), while thymoquinone demonstrated weak DPPH efficacy (IC50 = 170 μg/mL) but significant ORAC action (1.91 TE) [1].

Antioxidant Free radical DPPH assay

Limited COX-2-Specific Inhibition: Dithymoquinone and Thymoquinone Share COX-2 Selectivity Profile

In a comparative in vitro study evaluating the anti-inflammatory activities of Nigella sativa-derived compounds using cyclooxygenase-1 (COX-1) and COX-2 assays, dithymoquinone and thymoquinone both showed limited COX-2-specific inhibition . While thymoquinone demonstrated an IC50 of 0.3 μM against COX-2, the study noted that dithymoquinone and thymoquinone shared this COX-2-selective profile. In contrast, thymol was most active against COX-1 (IC50 = 0.2 μM), and thymohydroquinone exhibited the strongest COX-2 inhibition (IC50 = 0.1 μM) .

Anti-inflammatory COX-2 Cyclooxygenase

Distinct Electrochemical and Redox Behavior: Dithymoquinone Exhibits Unique Radical Anion Formation and Cleavage Not Observed with Thymoquinone

Cyclic voltammetry and spectroelectrochemistry studies in aprotic medium revealed that dithymoquinone (DTQ) exhibits fundamentally distinct redox behavior compared to thymoquinone (TQ) [1]. Thymoquinone undergoes cathodic reduction at potential values very close to coenzyme Q and demonstrates H-atom donating ability from its isopropylic side-chain. In contrast, dithymoquinone forms a radical anion DTQ− upon reduction that undergoes fast cleavage [1]. This mechanistic divergence indicates that the two compounds cannot be considered functionally interchangeable in studies of redox-dependent biological activities.

Electrochemistry Redox Mechanism of action

Recommended Procurement and Research Applications for Dithymoquinone Based on Quantitative Evidence


Oncology Research Targeting Multi-Drug Resistant (MDR) Tumors

Dithymoquinone is particularly well-suited for preclinical oncology programs focused on overcoming multi-drug resistance. Based on direct comparative data showing that dithymoquinone (DIM) retains full cytotoxic activity against MDR cell lines that are >10-fold resistant to doxorubicin and etoposide [1], and that its activity is unaffected by MDR modulators like quinine [1], this compound offers a validated tool for studying non-P-glycoprotein-mediated cytotoxicity pathways. The patent literature explicitly claims the use of dithymoquinone for treating parental and MDR human cancers [2], providing additional precedent for this application. Procuring dithymoquinone over thymoquinone in this context leverages the documented lower toxicity while maintaining comparable MDR-circumventing activity [1][3].

Anti-Inflammatory Research Requiring COX-2 Selectivity with Reduced Toxicity

For anti-inflammatory drug discovery programs seeking COX-2-selective agents, dithymoquinone presents a rationally selected alternative to thymoquinone. Both compounds exhibit limited COX-2-specific inhibition in head-to-head assays , but dithymoquinone carries the explicit annotation of being 'less toxic than thymoquinone' in the authoritative MeSH database [3]. This toxicity differential is particularly relevant for chronic inflammation models where repeated or prolonged dosing is anticipated. Researchers should consider dithymoquinone when the experimental design prioritizes safety margin while preserving COX-2 pathway modulation.

Mechanistic Studies of Redox-Independent Quinone Pharmacology

Dithymoquinone serves as an essential control compound or primary agent in studies designed to dissociate antioxidant/radical-scavenging effects from other pharmacological activities of quinones. Direct comparative DPPH and ORAC assays demonstrate that dithymoquinone exhibits no detectable radical scavenging activity, unlike thymoquinone (DPPH IC50 = 170 μg/mL) and thymohydroquinone (DPPH IC50 = 2.4 μg/mL) [4]. For researchers investigating non-redox mechanisms—such as direct protein binding, enzyme inhibition independent of radical intermediates, or receptor-mediated effects—dithymoquinone eliminates the confounding variable of direct free radical quenching that complicates interpretation of thymoquinone studies. Additionally, its distinct electrochemical behavior (radical anion formation with fast cleavage) provides a unique probe for structure-activity relationship studies [5].

Mast Cell and Histamine Release Studies

The MeSH database annotation for dithymoquinone specifically notes that it inhibits histamine release from mast cells, a property derived from the indexed primary literature [3]. This distinct annotation—separate from thymoquinone—suggests dithymoquinone may be the preferred compound for allergy, asthma, or mast cell-related research programs. The combination of mast cell stabilizing activity with documented lower toxicity makes dithymoquinone particularly suitable for ex vivo mast cell degranulation assays and in vivo models of allergic response where toxicity to mast cells or surrounding tissue could confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dithymoquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.